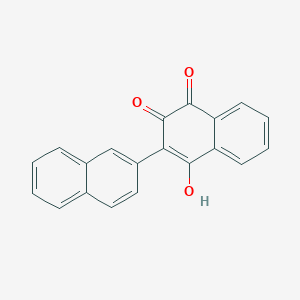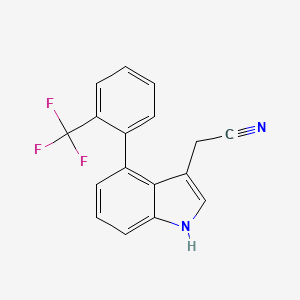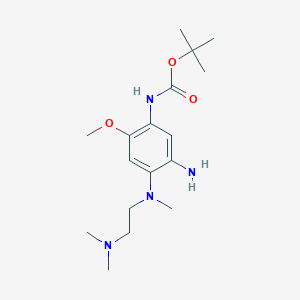
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-5-oxoazepane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-5-oxoazepane-1-carboxylate is a synthetic organic compound that belongs to the class of azepane derivatives This compound is characterized by its unique structure, which includes a tert-butyl ester group, an ethoxy group, and an oxoazepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-5-oxoazepane-1-carboxylate typically involves the following steps:
Formation of the Azepane Ring: The azepane ring is formed through a cyclization reaction involving appropriate starting materials such as amino alcohols or amino acids.
Introduction of the Ethoxy Group: The ethoxy group is introduced through an esterification reaction using ethyl chloroformate or ethyl bromoacetate.
Formation of the tert-Butyl Ester: The tert-butyl ester group is introduced through a reaction with tert-butyl chloroformate or tert-butyl bromoacetate.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-5-oxoazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Oxo derivatives with additional oxygen-containing functional groups.
Reduction Products: Hydroxyl derivatives with reduced oxo groups.
Substitution Products: Compounds with substituted functional groups replacing the ethoxy group.
Applications De Recherche Scientifique
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-5-oxoazepane-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of novel materials with specific properties such as enhanced stability and reactivity.
Biological Studies: It serves as a tool for studying biological processes and interactions at the molecular level.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(2-ethoxy-2-oxoethyl)-5-oxoazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: It can act as an inhibitor or activator of enzymes involved in various biochemical pathways.
Modulate Receptor Activity: The compound can interact with receptors on cell surfaces, influencing cellular signaling and response.
Alter Gene Expression: It can affect the expression of genes involved in metabolic and regulatory processes.
Comparaison Avec Des Composés Similaires
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-5-oxoazepane-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: This compound has a piperazine ring instead of an azepane ring, leading to different chemical and biological properties.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate: The presence of a hydrazino group instead of an ethoxy group results in distinct reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in research and development.
Propriétés
Formule moléculaire |
C15H25NO5 |
|---|---|
Poids moléculaire |
299.36 g/mol |
Nom IUPAC |
tert-butyl 4-(2-ethoxy-2-oxoethyl)-5-oxoazepane-1-carboxylate |
InChI |
InChI=1S/C15H25NO5/c1-5-20-13(18)10-11-6-8-16(9-7-12(11)17)14(19)21-15(2,3)4/h11H,5-10H2,1-4H3 |
Clé InChI |
JWBWRJGLJSHYDO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1CCN(CCC1=O)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3'aS,7'aR)-1'-phenyl-1',2',3'a,6',7',7'a-hexahydrospiro[aziridine-2,3'-indole]](/img/structure/B11833515.png)


![2H-Pyrano[3,2-g]quinolin-2-one, 6-butyl-8-ethyl-4-methyl-](/img/structure/B11833534.png)
![ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride](/img/structure/B11833541.png)




![(4R)-1-(Benzyloxy)-4-[(2,4,5-trifluorophenyl)methyl]azetidin-2-one](/img/structure/B11833567.png)

![(1R,6S)-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11833575.png)
![Methyl 3-(4-(difluoromethyl)-2-ethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B11833578.png)
